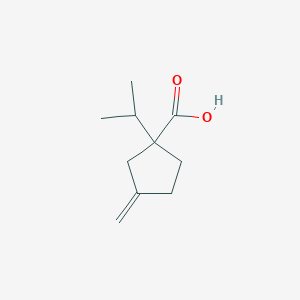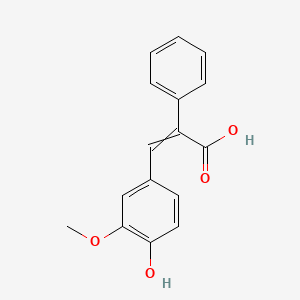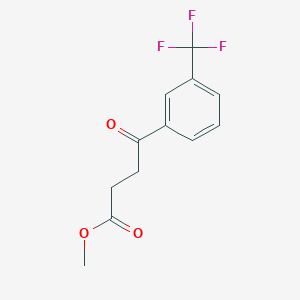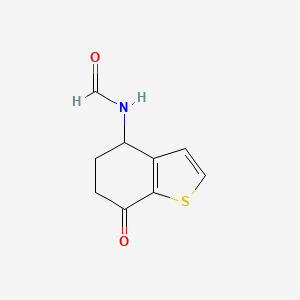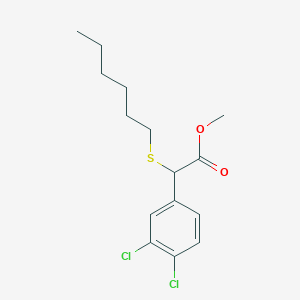
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate is a chemical compound with a complex structure that includes a phenyl ring substituted with chlorine atoms and an ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate typically involves the esterification of alpha-hexylthio-3,4-dichloro-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
科学研究应用
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3,4-dihydroxyphenylacetate: Known for its biological activity as an enterovirus inhibitor.
Alpha-hexylthio-3,4-dichloro-phenylacetic acid: The parent acid of the ester, used in similar applications.
Uniqueness
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate is unique due to its specific substitution pattern and the presence of both thioether and ester functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H20Cl2O2S |
|---|---|
分子量 |
335.3 g/mol |
IUPAC 名称 |
methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate |
InChI |
InChI=1S/C15H20Cl2O2S/c1-3-4-5-6-9-20-14(15(18)19-2)11-7-8-12(16)13(17)10-11/h7-8,10,14H,3-6,9H2,1-2H3 |
InChI 键 |
FWRRCJDJDVFGKV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)

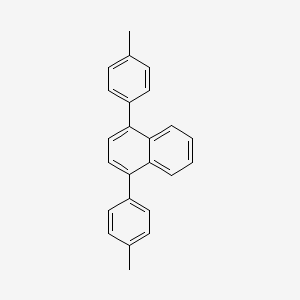
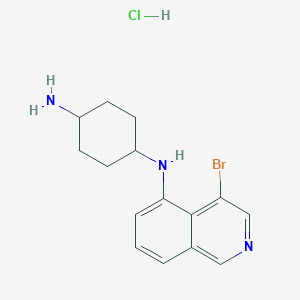
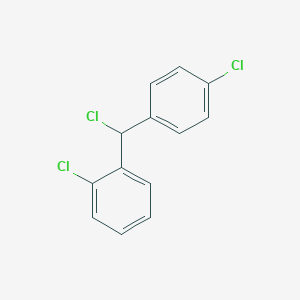
![5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8597241.png)
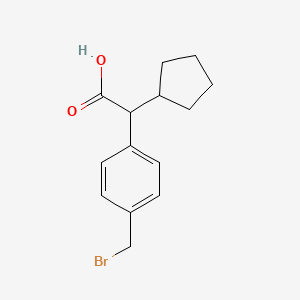
![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)
